molecular formula C9H5ClO3 B6267620 8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione CAS No. 1075716-31-2

8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione

Cat. No.: B6267620
CAS No.: 1075716-31-2
M. Wt: 196.6
InChI Key:
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Description

8-Chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in various natural products. This compound is characterized by the presence of a chlorine atom at the 8th position and a dihydro-benzopyran ring structure with two ketone groups at the 1st and 3rd positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione typically involves the chlorination of 3,4-dihydro-1H-2-benzopyran-1,3-dione. One common method includes the reaction of 3,4-dihydro-1H-2-benzopyran-1,3-dione with thionyl chloride in the presence of a catalyst such as pyridine .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective chlorination at the 8th position without affecting other parts of the molecule.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

    Oxidation: Oxidizing agents like potassium permanganate in aqueous or organic solvents.

Major Products Formed:

    Substitution: Derivatives with different functional groups replacing the chlorine atom.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: More oxidized forms of the compound, potentially with additional functional groups.

Scientific Research Applications

8-Chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione involves its interaction with various molecular targets. The chlorine atom and the ketone groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 8-Chloro-3,4-dihydro-1H-2-benzopyran-1,3-dione is unique due to the presence of both the chlorine atom and the ketone groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1075716-31-2

Molecular Formula

C9H5ClO3

Molecular Weight

196.6

Purity

95

Origin of Product

United States

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